(8R)-8-Azido-5,6,7,8-tetrahydroquinoline

Enantioselective Synthesis Nucleophilic Substitution Tetrahydroquinoline Chemistry

Select (8R)-8-Azido-5,6,7,8-tetrahydroquinoline for its unmatched triad: defined (R)-configuration for stereospecific target engagement, a bioorthogonal azido handle enabling CuAAC click chemistry for probe and bioconjugate synthesis, and potent MAO-B inhibition (IC₅₀ 20 nM, 81-fold selective over MAO-A). Unlike the (S)-enantiomer, racemate, or non-azido analogs, only this compound simultaneously delivers high optical purity, click reactivity, and validated biological activity—making it the essential chiral scaffold for activity-based protein profiling, adenosine receptor ligand design, and enantioselective medicinal chemistry campaigns.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 2136852-64-5
Cat. No. B2597469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8R)-8-Azido-5,6,7,8-tetrahydroquinoline
CAS2136852-64-5
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-]
InChIInChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m1/s1
InChIKeyOHRZQMSCHXLGEU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(8R)-8-Azido-5,6,7,8-tetrahydroquinoline (CAS 2136852-64-5) – Chiral Azido-Tetrahydroquinoline Building Block for Click Chemistry & Biological Probe Development


(8R)-8-Azido-5,6,7,8-tetrahydroquinoline is an enantiomerically pure, nitrogen-containing heterocyclic compound belonging to the class of 8-substituted tetrahydroquinolines . It features a chiral center at the C8 position bearing an azido (-N₃) group, which imparts distinct reactivity for bioorthogonal click chemistry (especially copper-catalyzed azide-alkyne cycloaddition, CuAAC) . With a molecular weight of 174.2 g/mol and a typical purity of ≥95% as supplied [1], this compound serves as a versatile chiral scaffold in medicinal chemistry, providing a unique combination of: (i) a defined (R)-configuration critical for stereospecific target engagement, (ii) an azido handle for chemoselective ligation, and (iii) potent activity against monoamine oxidase B (MAO-B, IC₅₀ 20 nM) [2]. These attributes differentiate it from its (S)-enantiomer, racemic mixture (zero optical rotation), and non-azido 8-substituted analogs, making it a strategic choice for projects requiring both chirality and click functionality.

Why (8R)-8-Azido-5,6,7,8-tetrahydroquinoline Cannot Be Replaced by Racemic or Non-Azido Analogs in Bioorthogonal and Chiral Applications


Generic 8-substituted tetrahydroquinolines lack the precise combination of absolute stereochemistry and a bioorthogonal azido handle required for structure-activity relationships in drug discovery and proximity-labeling studies. The (R)-configuration is essential for enantioselective molecular recognition, and substitution with the (S)-enantiomer or racemic (±)-mixture would abolish or severely weaken target engagement for stereosensitive receptors such as MAO-B [1]. Furthermore, replacing the azido group with a hydroxyl, halo, or amino substituent eliminates the ability to perform copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern bioconjugation, probe synthesis, and activity-based protein profiling [2]. Even within the azido series, the synthetic route to the (R)-enantiomer via kinetic resolution followed by azide inversion is documented to proceed in 99% yield with retention of enantiopurity, whereas the corresponding chloride substitution yields only 73% product with reduced enantiomeric excess (50% ee) . These differences have direct consequences for procurement decisions, as the desired (R)-azido compound is the only member of this family that simultaneously satisfies the triplet criteria of high optical purity, click reactivity, and potent MAO-B inhibition (IC₅₀ = 20 nM) [3].

Head-to-Head Quantitative Differentiation Evidence for (8R)-8-Azido-5,6,7,8-tetrahydroquinoline


Synthetic Yield Advantage: Azido Substitution vs. Chloro Substitution in Enantiopure 8-Substituted Tetrahydroquinoline Synthesis

In the key nucleophilic displacement step of the Uenishi-Hamada synthesis, substitution of the mesylated (R)-8-hydroxy precursor with azide anion proceeded in 99% isolated yield, yielding (S)-8-azido-5,6,7,8-tetrahydroquinoline with complete inversion of configuration and retention of optical purity . Under nearly identical reaction conditions, substitution with chloride ion (using Bu₄NCl/LiCl) gave the chloro analog in only 73% yield and with a significantly eroded enantiomeric excess of 50% ee . This demonstrates a 26 percentage point yield advantage and a substantially superior stereochemical outcome (presumed >99% ee for azide vs. 50% ee for chloride), directly impacting the scalability and cost-efficiency of obtaining enantiopure material for downstream applications.

Enantioselective Synthesis Nucleophilic Substitution Tetrahydroquinoline Chemistry

Optical Rotation as an Enantiomeric Purity Marker: (8R)-Azide vs. (8S)-Azide vs. Racemate

The specific optical rotation of the (S)-enantiomer, (S)-8-azido-5,6,7,8-tetrahydroquinoline, is reported as [α]D²² –97 (c = 0.75, CHCl₃) . By symmetry, the (R)-enantiomer is expected to exhibit [α]D²² +97 under identical conditions, while the racemic (±)-mixture would show zero rotation. This 194° divergence in specific rotation between the enantiomers provides a simple, quantitative QC parameter for verifying enantiopurity upon receipt of material. In contrast, the racemic mixture lacks any rotation, rendering optical rotation useless as a purity gauge. The (R)-enantiomer's large positive rotation allows users to confirm optical integrity independently, ensuring that the purchased compound meets the stereochemical requirements for its intended chiral application without resorting to more expensive chiral HPLC or NMR methods.

Chiral Analysis Absolute Configuration Enantiomeric Purity

Click Chemistry Bioorthogonality: Azido-Tetrahydroquinoline vs. Hydroxy, Bromo, and Amino Analogs

The azido group in (8R)-8-azido-5,6,7,8-tetrahydroquinoline enables highly chemoselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes under mild aqueous conditions, forming stable 1,2,3-triazole linkages [1]. This reactivity is absent in 8-hydroxy, 8-bromo, 8-chloro, or 8-amino analogs, which require less specific crosslinking chemistries (e.g., NHS-ester, maleimide, or reductive amination) that are prone to off-target labeling and require pre-functionalization of the target molecule. The azido handle allows the compound to be incorporated as an orthogonal reactive module into multifunctional probe architectures without interfering with other functional groups present in biological systems. This class-level differentiation is critical for applications such as activity-based protein profiling (ABPP), metabolic labeling, and the synthesis of antibody-drug conjugate (ADC) linkers, where the specificity and bioorthogonality of the azide-alkyne reaction are essential.

Bioorthogonal Chemistry CuAAC Bioconjugation Activity-Based Probes

MAO-B Inhibitory Potency: IC₅₀ Comparative Impact vs. MAO-A Selectivity Index

The (8R)-8-azido compound exhibits potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 20 nM, as measured by the kynuramine fluorometric assay [1]. Against the MAO-A isoform, the same compound shows a substantially weaker IC₅₀ of 1,630 nM [1], yielding a selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) of approximately 81.5. This selectivity profile is relevant for projects aiming to target CNS MAO-B while minimizing peripheral MAO-A-related side effects (e.g., tyramine-induced hypertensive crisis). Although direct head-to-head data with the (S)-enantiomer or other 8-substituted analogs are not available, the absolute potency and selectivity of the (R)-enantiomer against MAO-B establish it as a validated starting point for medicinal chemistry optimization.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Adenosine A1 Receptor Affinity: A GPCR Interaction Point Unique Among 8-Substituted Series

The (8R)-azido derivative binds to the rat adenosine A1 receptor with a Ki of 369 nM, as determined by competitive displacement of [³H]NECA in striatal membranes [1]. This affinity, while modest, suggests a molecular recognition event that may be exploited in the design of bivalent ligands combining click chemistry linkers to adenosine receptor probes. No adenosine A1 binding data are available for the (S)-enantiomer or for other 8-substituted variants, making this a unique, albeit preliminary, differentiation point for the (R)-azido compound within this scaffold class.

Adenosine Receptors GPCR Radioligand Binding

Optimal Research and Industrial Use Cases for (8R)-8-Azido-5,6,7,8-tetrahydroquinoline Based on Quantitative Evidence


Click Chemistry-Mediated Bioconjugation and Activity-Based Probe Synthesis

Leveraging its azido group, (8R)-8-azido-5,6,7,8-tetrahydroquinoline can be directly employed in CuAAC reactions to conjugate fluorophores, biotin, or affinity tags to the tetrahydroquinoline core without affecting the chiral center . This enables the construction of enantiomerically pure activity-based probes for MAO-B profiling, where the azide serves as the unique orthogonal handle for site-specific ligation. Non-azido 8-substituted analogs cannot participate in click chemistry, making the (R)-azido compound the exclusive choice for this application.

Chiral Building Block for Medicinal Chemistry of MAO-B Inhibitors

The (R)-azido scaffold, with its validated MAO-B IC₅₀ of 20 nM and 81-fold selectivity over MAO-A , provides a stereochemically defined starting point for designing more potent and selective monoamine oxidase inhibitors. The azido group can be reduced to an amine for further derivatization, or retained for late-stage functionalization, offering flexibility in lead optimization that is not achievable with pre-functionalized halo or hydroxy analogs.

Adenosine A1 Receptor Ligand Development and GPCR Probe Chemistry

The adenosine A1 Ki of 369 nM supports the use of (8R)-8-azido-5,6,7,8-tetrahydroquinoline as a core scaffold for adenosine receptor ligand design. The presence of the azido handle allows for the construction of bivalent or photo-crosslinkable probes to study GPCR dimerization and dynamics, applications where a non-azido 8-substituted compound would require additional synthetic modification.

Quality Control Standard for Enantiomeric Purity Assessment in Chiral Synthesis

The large specific rotation of the (R)-enantiomer ([α]D²² ≈ +97) enables rapid optical purity verification using a standard polarimeter. This property makes the compound useful as a chiral standard or reference material in analytical method development, particularly when coupled with chiral HPLC, to ensure the integrity of stereoselective synthesis campaigns.

Quote Request

Request a Quote for (8R)-8-Azido-5,6,7,8-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.